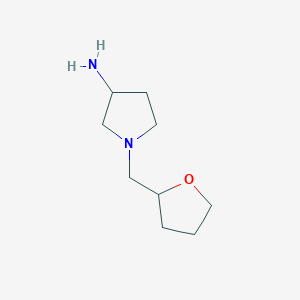

1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine

描述

属性

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJZFNSJOYJMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Zinc and Titanium Catalysis of N-Allyl Propargylamines

A key method involves the cyclization of N-allyl-substituted propargylamines using diethylzinc and titanium isopropoxide catalysts in the presence of ethylmagnesium bromide, conducted in dichloromethane at room temperature for 18 hours. This approach yields methylenepyrrolidine derivatives with Z-configuration of the double bond, which can be hydrolyzed or deuterolyzed to afford substituted pyrrolidines with high stereochemical control.

- Reagents: Et2Zn (2.5 eq), Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%)

- Solvent: Dichloromethane

- Conditions: Room temperature, 18 h

- Outcome: Methylenepyrrolidine intermediates convertible to pyrrolidin-3-amines after hydrolysis

This method is versatile for generating heteroatom-containing pyrrolidine derivatives, including those bearing tetrahydrofuran substituents on the nitrogen.

Reductive Amination and Amide Reduction

Another approach involves the formation of amides followed by reduction to the corresponding amines:

- Formation of amides by coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine derivatives with carboxylic acids using EDCI as a coupling agent in pyridine at 25 °C for 12 hours.

- Subsequent reduction of the amide to the amine using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C for several hours.

This sequence allows for the installation of the amine functionality on the pyrrolidine ring, which can be adapted to incorporate the tetrahydrofuran-2-ylmethyl group via appropriate precursor selection.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed amination reactions are employed to couple aryl halides with amine-containing pyrrolidine intermediates:

- Catalysts such as Pd2(dba)3 with XantPhos ligand are used.

- Bases like t-BuONa facilitate the reaction in toluene at elevated temperatures (~110 °C).

- This method enables the attachment of complex substituents including tetrahydrofuran-derived moieties on the nitrogen atom of the pyrrolidine ring.

This approach provides a modular and efficient route to diversify the pyrrolidine scaffold with heterocyclic substituents.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of N-allyl propargylamine | Et2Zn (2.5 eq), Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%), DCM, RT, 18 h | Not specified | Produces methylenepyrrolidines with Z-configuration |

| Amide formation | Amine + acid, EDCI (3 eq), pyridine, 25 °C, 12 h | Moderate to high | Precursor to amine via reduction |

| Amide reduction to amine | BH3-Me2S (10 eq), THF, 0–60 °C, 6 h | High | Efficient conversion to pyrrolidin-3-amine |

| Pd-catalyzed amination | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h | High | Enables N-substitution with tetrahydrofuran moiety |

Analytical and Purification Techniques

- Reaction monitoring by LC-MS and TLC.

- Purification by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

- Structural confirmation by 1D and 2D NMR spectroscopy, including NOESY to establish stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

These methods ensure the synthesized compound meets purity standards (>95%) suitable for biological evaluation.

Summary of Key Research Findings

- The zinc/titanium-catalyzed cyclization method provides a stereoselective route to pyrrolidine derivatives with heteroatom substituents.

- Reductive amination and amide reduction are effective for installing the 3-amine functionality on the pyrrolidine ring.

- Palladium-catalyzed cross-coupling allows for late-stage functionalization with tetrahydrofuran-2-ylmethyl groups.

- The combination of these methods enables the synthesis of 1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-3-amine with high purity and yield, suitable for medicinal chemistry applications.

化学反应分析

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tetrahydrofuran moiety can be replaced or modified under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine is used in various scientific research applications, including:

Drug Synthesis: The compound serves as a scaffold for developing new pharmaceuticals due to its unique structure and reactivity.

Catalyst Development: It is used in the development of catalysts for various chemical reactions, enhancing reaction efficiency and selectivity.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-amine and related compounds:

Key Comparative Analysis

1-Methylpyrrolidin-3-amine (CAS 13220-27-4)

- Structure : Lacks the THF-methyl group, retaining only the pyrrolidine-3-amine core.

- Properties: Lower molecular weight (100.16 g/mol vs.

- Applications : Simpler structure may favor use in small-molecule drug synthesis where minimal steric bulk is required.

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (CAS 1872936-37-2)

- Structure : Replaces the THF group with a bromopyridine-methyl substituent.

- The pyridine ring enhances aromatic π-π interactions, contrasting with the THF’s ether oxygen .

- Applications : Likely used in metal-catalyzed cross-coupling reactions due to bromine’s reactivity.

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine (CAS 1429417-71-9)

- Structure : Features a nitro-substituted pyrazole ring instead of pyrrolidine.

- Properties : The nitro group is electron-withdrawing, reducing the amine’s basicity compared to the target compound. The pyrazole ring adds planar rigidity .

- Applications: Potential precursor for explosives or dyes due to nitro functionality.

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 2098020-77-8)

- Structure : Substitutes pyrrolidine with a pyrazole-thiophene system and a hydroxyl group.

- Properties : Thiophene increases lipophilicity (logP), while the hydroxyl group adds hydrogen-bonding capacity. Molecular weight (250.32 g/mol) exceeds the target compound’s .

- Applications : May serve in materials science or as a ligand in coordination chemistry.

Research Implications and Trends

- Polarity and Solubility : The THF-methyl group in the target compound enhances polarity compared to bromopyridine or thiophene analogs, favoring aqueous solubility.

- Reactivity : The absence of electron-withdrawing groups (e.g., nitro) in the target compound may render its amine group more nucleophilic than pyrazole derivatives .

生物活性

Overview

1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1096325-27-7) is a compound that combines a pyrrolidine ring with a tetrahydrofuran moiety, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₈N₂O, with a molecular weight of 170.26 g/mol. The structure features a pyrrolidine ring that is functionalized with a tetrahydrofuran group, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing cellular processes such as proliferation, apoptosis, and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Bacterial strains | Inhibition of growth | |

| Pyrrolidine derivatives | Various bacteria | Antimicrobial |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| OVCAR-3 (ovarian) | 31.5 | Proliferation inhibition | |

| COV318 (ovarian) | 43.9 | Proliferation inhibition |

Study on Antimicrobial Properties

In a recent study, various derivatives of pyrrolidine were tested against multiple bacterial strains. The results demonstrated that compounds similar to this compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) below 10 µM for some strains. This suggests that modifications to the pyrrolidine structure can enhance its efficacy against resistant bacterial strains.

Study on Anticancer Efficacy

Another significant study evaluated the anticancer potential of this compound on ovarian cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective therapeutic agent against ovarian cancer.

常见问题

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves reductive amination or nucleophilic substitution between a pyrrolidin-3-amine derivative and a tetrahydrofuran-containing alkylating agent. For example, describes using THF as a solvent and triethylamine as a base to facilitate amine reactions, with purification via column chromatography . To optimize conditions, employ Design of Experiments (DOE) to test variables like temperature (e.g., room temperature vs. reflux), stoichiometry, and reaction duration (e.g., 3 days as in ). Monitoring via thin-layer chromatography (TLC) or HPLC (as in ) ensures reaction completion.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the tetrahydrofuran ring and pyrrolidine backbone. For example, emphasizes NMR for structural elucidation of tetrahydropyridine derivatives .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystalline, X-ray analysis (as referenced in ’s Supplementary Information) provides definitive stereochemical data .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, as demonstrated in for impurity profiling .

Q. How can impurities be controlled during synthesis?

- Methodological Answer : Impurities may arise from incomplete reactions or side products. Use gradient HPLC ( ) with a C18 column and mobile phases like acetonitrile/water (0.1% TFA) for separation. Validate methods per ICH guidelines, including limits of detection (LOD) and quantitation (LOQ). highlights pyridine as a base in THF reactions, which may require rigorous removal via filtration or evaporation to avoid residual contamination .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

- Methodological Answer : If NMR suggests one stereoisomer but X-ray reveals another, perform additional analyses:

- Variable Temperature NMR : Assess dynamic rotational barriers (e.g., hindered rotation in the tetrahydrofuran moiety).

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare with experimental data. ’s structural analysis of imidazo-pyrrole derivatives illustrates this approach .

- Repeat Crystallization : Different solvent systems (e.g., ethanol vs. THF/hexane) may yield alternative crystal forms, as seen in .

Q. What strategies are effective for enantiomeric resolution if the compound exhibits chirality?

- Methodological Answer : If the pyrrolidine or tetrahydrofuran group introduces chirality:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize, as applied in ’s synthesis of tetrahydropyridine analogs .

- Circular Dichroism (CD) : Confirm absolute configuration by correlating experimental CD spectra with computational predictions.

Q. How can computational methods predict the compound’s biological activity or stability?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., amine receptors) using software like AutoDock Vina. ’s work on fluorophenyl derivatives demonstrates docking for activity prediction .

- Molecular Dynamics (MD) : Assess stability in biological matrices (e.g., aqueous vs. lipid environments).

- Degradation Pathways : Apply DFT to predict hydrolysis or oxidation sites, guiding forced degradation studies (e.g., acidic/basic conditions as in ).

Q. What thermal and kinetic stability assessments are relevant for long-term storage?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., ’s thermal studies on tetrahydropyridines ). Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation products, with HPLC monitoring.

Data Contradiction and Optimization

Q. How should researchers address discrepancies in yield optimization studies?

- Methodological Answer : If reaction yields vary significantly between batches:

- Statistical Analysis : Use ANOVA to identify critical factors (e.g., catalyst loading, solvent purity).

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature and stirring rate) to find optimal conditions, similar to ’s reflux-based synthesis .

- Scale-Down Experiments : Replicate small-scale conditions in controlled environments to isolate confounding factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。